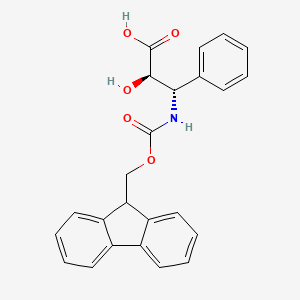

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid

Übersicht

Beschreibung

This compound appears to be a derivative of propanoic acid, with an Fmoc-amino group and a phenyl group attached. The Fmoc group is commonly used in peptide synthesis to protect amine groups, and can be removed under mild conditions. The presence of the phenyl group suggests that this compound might be used in the synthesis of phenylalanine derivatives.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a reaction between an Fmoc-protected amino acid and a phenyl group, followed by a reduction step to introduce the hydroxy group.Molecular Structure Analysis

The compound has a chiral center, which means it can exist in two different forms (enantiomers) that are mirror images of each other. The (2R,3S) designation refers to the configuration of these chiral centers.Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis. However, the compound likely participates in reactions typical of carboxylic acids and amines.Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the phenyl group might increase the compound’s hydrophobicity, while the carboxylic acid group could allow it to participate in hydrogen bonding.Wissenschaftliche Forschungsanwendungen

Overview

The scientific research applications of “(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid” span across various fields, including the development of novel synthetic methodologies, peptide synthesis, and the exploration of its potential in drug discovery and material science. While direct references to this specific compound in the context of scientific research are limited, insights can be drawn from studies focused on similar hydroxy acids and their derivatives, showcasing the broader relevance and potential applications of such compounds.

Synthetic Methodologies and Peptide Synthesis

Hydroxycinnamic acids (HCAs), which share structural similarities with (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid, have been extensively studied for their role in synthetic chemistry, particularly in peptide synthesis. The importance of the ortho-dihydroxy phenyl group (catechol moiety) in HCAs has been emphasized for its antioxidant activity, which could be leveraged in synthesizing peptides with enhanced stability and functionality (Razzaghi-Asl et al., 2013). Moreover, the incorporation of specific amino acids, such as TOAC, into peptides for studying their secondary structure and dynamics highlights the potential for using (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid in similar applications (Schreier et al., 2012).

Drug Discovery and Material Science

The pharmacological review of chlorogenic acid (CGA), a compound structurally related to hydroxycinnamic acids, reveals its wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018). These findings suggest that derivatives of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid could also possess significant biological activities, making them valuable for drug development efforts. Additionally, the role of hydroxycinnamic acids and their derivatives in cosmeceutical applications, due to their antioxidant, anti-inflammatory, and UV protective effects, further underscores the potential of (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid in developing skincare products and materials with health benefits (Taofiq et al., 2017).

Safety And Hazards

Without specific information, it’s hard to provide a detailed safety analysis. However, like all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

The future directions would depend on the specific applications of the compound. If it’s used in peptide synthesis, for example, future research might focus on developing more efficient synthesis methods or exploring new applications for the resulting peptides.

Eigenschaften

IUPAC Name |

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYRELXVQPLAAB-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131742 | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid | |

CAS RN |

252206-27-2 | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR,βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

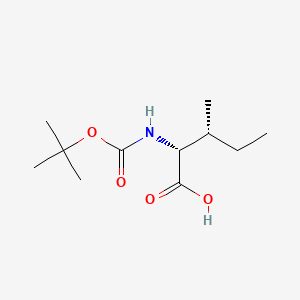

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)